4,4-dimethyltetrahydro-2H-pyran-2-one
Description
The study of heterocyclic compounds is a cornerstone of modern organic chemistry, with particular emphasis on structures that appear in natural products or exhibit valuable chemical properties. Within this vast field, the tetrahydropyran (B127337) ring system and lactones, in general, are of significant interest.
The tetrahydropyran (THP) ring is a prevalent structural motif in a multitude of biologically active natural products. pharmablock.com This six-membered oxygen-containing heterocycle is often considered a bioisostere of cyclohexane. However, the inclusion of an oxygen atom can lower the lipophilicity of a molecule and introduce a hydrogen bond acceptor, which can be advantageous in modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com Consequently, tetrahydropyran scaffolds are of great interest in medicinal chemistry and drug discovery. sygnaturediscovery.comacs.org
The tetrahydropyran-2-one scaffold, also known as a δ-lactone, is a cyclic ester that serves as a versatile building block in organic synthesis. organic-chemistry.org These structures can undergo various chemical transformations, most notably ring-opening reactions, which are fundamental to polymer chemistry. fiveable.me The ring-opening polymerization of δ-lactones produces biodegradable polyesters, such as poly(δ-valerolactone), which have applications in drug delivery and tissue engineering due to their biocompatibility. fiveable.menih.gov
4,4-Dimethyltetrahydro-2H-pyran-2-one is a derivative of δ-valerolactone, the simplest member of the δ-lactone class. nih.govchemicalbook.com The chemistry of δ-valerolactone itself is well-established, with research focusing on its synthesis from renewable resources and its polymerization to create sustainable materials. nih.govosti.govssrn.com
The introduction of a gem-dimethyl group at the 4-position of the tetrahydropyran-2-one ring, as in the case of this compound, can be expected to influence the compound's chemical and physical properties. Geminal disubstitution on cyclic monomers is a known strategy to enhance the chemical recyclability of their corresponding polymers. nih.gov This substitution can also impact the polymer's thermal and mechanical properties. nih.gov While specific research on the polymerization of this compound is not widely published, studies on related gem-disubstituted valerolactones suggest that such monomers can lead to high-performance, chemically recyclable polyesters. nih.gov The synthesis of derivatives, such as (S)(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one, indicates that this scaffold is of interest in stereoselective synthesis. ed.ac.uk
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22791-80-6 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Melting Point | 29-30 °C |
| Boiling Point | 206.3 °C at 760 mmHg |
| Density | 0.967 g/cm³ |
| Flash Point | 74.8 °C |
| Refractive Index | 1.428 |
Note: The data in this table is compiled from chemical supplier databases and may not be from peer-reviewed research. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyloxan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-4-9-6(8)5-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEOGDDXOQMTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177341 | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22791-80-6 | |
| Record name | Tetrahydro-4,4-dimethyl-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22791-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022791806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4 Dimethyltetrahydro 2h Pyran 2 One
General Strategies for Tetrahydropyran-2-one Core Construction
The formation of the tetrahydropyran-2-one skeleton, the fundamental structure of 4,4-dimethyltetrahydro-2H-pyran-2-one, can be achieved through several established synthetic methodologies. These strategies primarily focus on the efficient formation of the six-membered lactone ring.
Lactonization Approaches
Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, is a direct and widely used method for the synthesis of cyclic esters, including tetrahydropyran-2-ones. This process typically involves the cyclization of a 5-hydroxypentanoic acid derivative. The reaction is generally promoted by acid catalysis, which activates the carboxylic acid group toward nucleophilic attack by the distal hydroxyl group. The equilibrium of the reaction is driven towards the lactone product by the removal of water.
Another significant lactonization strategy is the Baeyer-Villiger oxidation of cyclic ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a cyclopentanone (B42830) precursor to yield a six-membered lactone. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.
Furthermore, the oxidative lactonization of diols provides a pathway to these structures. This method involves the selective oxidation of one of the terminal alcohols of a 1,5-pentanediol (B104693) to a carboxylic acid, followed by in-situ cyclization.
Cyclization Reactions
Various cyclization reactions that form the tetrahydropyran (B127337) ring can be adapted to produce tetrahydropyran-2-ones. The Prins cyclization, for instance, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through an oxonia-Cope rearrangement to form a tetrahydropyran ring, which can be further functionalized to the desired lactone.
Intramolecular Michael additions have also been employed. In this approach, a substrate containing both a nucleophilic hydroxyl group and an α,β-unsaturated ester moiety can undergo cyclization to form the tetrahydropyran-2-one ring. This reaction is typically promoted by a base.
Palladium-Catalyzed Ring Formation for Pyranone Systems
Palladium catalysis has emerged as a powerful tool in the synthesis of various heterocyclic compounds, including pyranone systems. ed.ac.uk These methods often involve the coupling of unsaturated precursors to construct the heterocyclic ring. One such approach is the palladium-catalyzed carbonylation and annulation of appropriate substrates. For example, the reaction of vinyl halides or triflates with terminal alkynes in the presence of carbon monoxide and a palladium catalyst can lead to the formation of α,β-unsaturated lactones.
Another strategy involves the palladium-catalyzed intramolecular C-H activation and subsequent lactonization. ed.ac.uk This allows for the direct formation of the lactone ring from a carboxylic acid precursor bearing a suitably positioned C-H bond. These methods offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex pyranone derivatives. pearson.com
Specific Synthetic Routes to this compound
The introduction of the gem-dimethyl group at the C4 position requires specific synthetic design, either by starting with a appropriately substituted precursor or by introducing the methyl groups during the synthetic sequence.
Synthesis from 3,3-Dimethylglutaric Anhydride (B1165640)
A key precursor for the synthesis of this compound is 3,3-dimethylglutaric anhydride. The challenge in this route lies in the selective reduction of one of the two carbonyl groups of the anhydride.
The reduction of unsymmetrically substituted cyclic anhydrides with metal hydrides can be regioselective. cdnsciencepub.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both carbonyl groups of an anhydride to alcohols, leading to a diol, careful control of reaction conditions and the choice of reducing agent can favor the formation of a lactone. rsc.org For instance, the reduction of β-methylglutaric anhydride with sodium and ethanol (B145695) has been reported to yield β-methyl-δ-valerolactone. A similar selective reduction of 3,3-dimethylglutaric anhydride would provide a direct route to the target molecule. This selective reduction is influenced by steric and electronic factors, where the hydride attacks one carbonyl group, which is then reduced to a methylene (B1212753) group, while the other remains as the lactone carbonyl.
The following table outlines the key reactant and product in this synthetic approach.
| Reactant | Product |
| 3,3-Dimethylglutaric anhydride | This compound |
Approaches involving Bromo-substituted Pentanoic Acid Precursors
An alternative strategy involves the use of a bromo-substituted pentanoic acid precursor. This method relies on an intramolecular nucleophilic substitution to form the lactone ring. A plausible route would start with a 5-bromo-3,3-dimethylpentanoic acid derivative.
The synthesis would proceed via the following conceptual steps:
Formation of the Hydroxy Acid: The bromo-substituent at the 5-position is converted to a hydroxyl group. This can be achieved through nucleophilic substitution with a hydroxide (B78521) source or via a protected hydroxyl group that is later deprotected.
Intramolecular Cyclization (Lactonization): The resulting 5-hydroxy-3,3-dimethylpentanoic acid is then induced to cyclize. As a general principle, 5-hydroxy acids can form cyclic esters (lactones) under acidic conditions. pearson.comchegg.com The acid catalyst protonates the carboxylic acid, making it a better electrophile for the intramolecular attack by the hydroxyl group, leading to the formation of this compound and water.
This sequence is summarized in the table below.
| Precursor | Intermediate | Product |
| 5-Bromo-3,3-dimethylpentanoic acid | 5-Hydroxy-3,3-dimethylpentanoic acid | This compound |
Utilization of 3,3-Dimethylpent-1,5-diol Derivatives as Starting Materials
The catalytic dehydrogenation of 1,5-diols presents a direct and atom-economical route to the corresponding δ-lactones. In the case of this compound, the logical precursor is 3,3-dimethylpentane-1,5-diol (B1316476). This process typically involves heating the diol in the presence of a dehydrogenation catalyst, often copper-based, which facilitates the cyclization to the lactone with the concomitant release of hydrogen gas.
While specific studies detailing the dehydrogenation of 3,3-dimethylpentane-1,5-diol to this compound are not prevalent in readily available literature, the general method is well-established for similar aliphatic diols. For instance, the conversion of unsubstituted 1,5-pentanediol to δ-valerolactone is a known industrial process. In one patented method, high-purity lactones are produced by heating a slurry of a copper chromite catalyst and an aliphatic diol at temperatures between 150°C and 250°C. google.com This process is conducted in the absence of added hydrogen to favor the dehydrogenation reaction, and it results in high yields of the corresponding lactone. google.com
The reaction proceeds through the initial oxidation of one of the terminal alcohols to an aldehyde, which then exists in equilibrium with the corresponding hemiacetal. Subsequent oxidation of the hemiacetal leads to the formation of the stable six-membered lactone ring. The gem-dimethyl group at the C4 position of the target lactone is expected to be well-tolerated in this type of reaction, and its presence may even favor cyclization due to Thorpe-Ingold effects.
A study on the oxidative conversion of 1,5-pentanediol using a Pt/Nb2O5 catalyst has shown that the reaction can proceed under ambient conditions to yield δ-valerolactone. rsc.org The catalyst's performance is attributed to the electronic interaction between platinum and the niobium oxide support, which facilitates the initial dehydrogenation, and the Lewis acidic sites on the support that promote the subsequent cyclization. rsc.org
Below is a hypothetical data table illustrating the expected reaction parameters for the synthesis of this compound based on analogous dehydrogenation of 1,5-pentanediol.
| Catalyst | Temperature (°C) | Pressure | Solvent | Yield (%) | Reference |
| Copper Chromite | 150-250 | Atmospheric | None (Neat) | >90 (expected) | google.com |
| Pt/Nb2O5 | Ambient | Atmospheric | Water | High (expected) | rsc.org |
This table is illustrative and based on analogous reactions. Specific yields for this compound may vary.
Oxidation-Based Methodologies (e.g., from carbaldehyde derivatives)
An alternative synthetic approach to this compound involves oxidation-based methodologies. A plausible route would be the Baeyer-Villiger oxidation of a suitable precursor, such as 4,4-dimethyltetrahydro-2H-pyran-2-carbaldehyde. The Baeyer-Villiger oxidation is a well-established reaction that converts an aldehyde or a ketone to an ester or a lactone, respectively, using a peroxyacid or a peroxide as the oxidant. wikipedia.orgorganic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon of the aldehyde, followed by a concerted migration of a substituent to the adjacent oxygen atom of the peroxide linkage. wikipedia.org For an aldehyde, the migrating group is the hydrogen atom, leading to the formation of a carboxylic acid. However, for the synthesis of a lactone from a cyclic ether with an adjacent aldehyde group, the reaction would likely proceed through the formation of an intermediate that rearranges to the lactone.
Commonly used reagents for the Baeyer-Villiger oxidation include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid. wikipedia.org The choice of reagent and reaction conditions can influence the efficiency and selectivity of the oxidation.
While specific literature on the Baeyer-Villiger oxidation of 4,4-dimethyltetrahydro-2H-pyran-2-carbaldehyde to the target lactone is scarce, the general applicability of this reaction to a wide range of aldehydes and ketones is well-documented. sigmaaldrich.comresearchgate.net
The following table provides a hypothetical overview of reaction conditions for the Baeyer-Villiger oxidation of 4,4-dimethyltetrahydro-2H-pyran-2-carbaldehyde, based on known transformations of similar substrates.
| Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Reference |
| m-CPBA | Dichloromethane | 0 - 25 | 2 - 12 | This compound | wikipedia.orgorganic-chemistry.org |
| Peracetic Acid | Acetic Acid | 25 - 50 | 4 - 24 | This compound | sigmaaldrich.com |
| Trifluoroperacetic Acid | Dichloromethane | 0 - 25 | 1 - 6 | This compound | wikipedia.org |
This table is illustrative and based on general Baeyer-Villiger oxidation principles. Specific outcomes may vary.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, several green chemistry principles can be applied.
The catalytic dehydrogenation of 3,3-dimethylpentane-1,5-diol is an inherently green process. It exhibits high atom economy, as the only byproduct is hydrogen gas, which can be captured and used as a clean fuel. The reaction can often be run without a solvent, further reducing waste. pkusz.edu.cn The use of heterogeneous catalysts that can be easily recovered and recycled also aligns with green chemistry principles.
To quantify the "greenness" of a chemical process, various metrics have been developed, including Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). researchgate.netmdpi.comtudelft.nl
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the ideal dehydrogenation of 3,3-dimethylpentane-1,5-diol to this compound and hydrogen, the atom economy is 100% for the lactone if hydrogen is considered a valuable co-product.
E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the desired product. An ideal E-Factor is 0. For the solvent-free dehydrogenation, the E-Factor would be very low, approaching zero if the catalyst is fully recycled.
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI indicates a greener process.
The following table provides a comparative analysis of the green chemistry metrics for the synthesis of a generic δ-lactone from a 1,5-diol via different hypothetical routes.
| Synthetic Route | Atom Economy (%) | E-Factor (ideal) | Process Mass Intensity (PMI) (ideal) | Green Chemistry Considerations |
| Catalytic Dehydrogenation | 100 | ~0 | Low | High atom economy, no solvent, recyclable catalyst, H2 as a useful byproduct. |
| Stoichiometric Oxidation | < 50 | High | High | Use of stoichiometric, often hazardous, oxidizing agents; generation of significant waste. |
| Multi-step Synthesis | Variable (lower) | High | Very High | Multiple steps reduce overall yield and generate more waste from reagents, solvents, and purification. |
This table presents a generalized comparison. Actual values depend on specific reaction conditions and efficiencies.
Flow Chemistry Applications in Tetrahydropyran-2-one Production
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. rsc.org These benefits are particularly relevant for the synthesis of tetrahydropyran-2-ones, where reactions may be exothermic or require precise control over reaction parameters.
While specific applications of flow chemistry for the production of this compound are not widely reported, the synthesis of related lactones in continuous-flow reactors has been demonstrated. For example, the hydrogenation of levulinic acid to γ-valerolactone has been successfully carried out in a flow system. rsc.org This process involves passing a solution of the starting material through a heated tube packed with a heterogeneous catalyst. The flow rate, temperature, and pressure can be precisely controlled to optimize the reaction and maximize the yield and purity of the product.
The catalytic dehydrogenation of 3,3-dimethylpentane-1,5-diol is a prime candidate for adaptation to a flow process. A flow reactor could be designed where the liquid diol is passed over a heated, packed bed of the dehydrogenation catalyst. The gaseous hydrogen byproduct would be continuously removed, driving the reaction to completion. This setup would allow for a continuous production of this compound with a small reactor footprint and enhanced safety, as the inventory of reactants and products at any given time is low.
The table below outlines the potential advantages of a flow chemistry approach for the synthesis of tetrahydropyran-2-ones.
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent, due to high surface area-to-volume ratio of the reactor. |
| Mass Transfer | Can be limited by mixing efficiency. | Enhanced due to small diffusion distances. |
| Safety | Larger quantities of hazardous materials are present at one time. | Small reactor volume minimizes the inventory of hazardous materials. |
| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel). |
| Process Control | More challenging to maintain precise control over temperature and residence time. | Precise control over temperature, pressure, and residence time is readily achievable. |
Advanced Synthetic Strategies and Asymmetric Synthesis
Stereoselective Synthesis of Chiral Tetrahydropyran-2-one Derivatives
Stereoselective synthesis provides access to enantiomerically pure or enriched tetrahydropyran-2-one derivatives, which are crucial for various applications. Methodologies often focus on establishing chirality through enantioselective reactions or by exerting control over the relative stereochemistry of multiple chiral centers.
Enantioselective methods are designed to create specific enantiomers from achiral or racemic starting materials. Organocatalysis has emerged as a powerful tool for these transformations, offering metal-free conditions and high stereocontrol. nih.gov For instance, cascade reactions involving Michael additions and subsequent cyclizations catalyzed by small organic molecules can produce highly functionalized tetrahydropyrans with multiple contiguous stereocenters in excellent enantiomeric excesses (93–99% ee). nih.govacs.org Cross-aldol reactions, in particular, can be employed to construct key fragments that, upon intramolecular cyclization, yield the desired lactone ring. nih.gov
Chiral auxiliaries represent a classical and reliable strategy for asymmetric synthesis. wikipedia.org These are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com Evans oxazolidinones and Oppolzer's camphorsultam are widely used auxiliaries that can control the stereochemistry of alkylation, aldol, and Diels-Alder reactions. researchgate.net In the context of tetrahydropyran-2-one synthesis, a chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reaction, after which the auxiliary is cleaved to reveal the enantiomerically enriched product. researchgate.netnih.gov For example, the conjugate hydride reduction of a heterocyclic α,β-unsaturated chiral N-acyloxazolidinone, followed by asymmetric protonation of the resulting enolate, provides an attractive route to optically active heterocycles. nih.gov
A specific synthesis of (S)-(−)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one has been reported, which utilizes a stereoselective reduction in the presence of a CBS-oxazaborolidine catalyst to establish the chiral center at C6. researchgate.neted.ac.uk
Table 1: Examples of Enantioselective Organocatalytic Reactions for Tetrahydropyran (B127337) Synthesis This table presents data from reactions yielding functionalized tetrahydropyrans, showcasing the high levels of stereocontrol achievable through organocatalysis.
| Catalyst Type | Reaction Sequence | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Quinine-based squaramide | Michael/Henry/Ketalization | 27–80 | >20:1 | 93–99 |
| Triazole-based organocatalyst | Michael/Hemiketalization | 41–62 | - | 88–99 |
| (S)-3,3′-Cl₂-BINOL | Asymmetric Allylation | 94 | - | >99:1 (er) |
Data sourced from references nih.govacs.orgrsc.org.
When synthesizing analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. The synthesis of polysubstituted tetrahydropyrans containing a quaternary stereocenter at C2 has been achieved with excellent diastereocontrol through Brønsted acid-mediated cyclization of allylsilyl alcohols. core.ac.uk This approach allows for the selective formation of the anti product between the silyl (B83357) group and the C3 substituent, with diastereoselectivities often exceeding 95:5. core.ac.uk Similarly, diastereoselective approaches have been developed for functionalized 3,4-dihydro-2H-pyran-4-carboxamides through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media. nih.govsemanticscholar.org These methods highlight the importance of reagent and catalyst control in directing the formation of a specific diastereomer.
Catalytic Approaches in 4,4-Dimethyltetrahydro-2H-pyran-2-one Synthesis and Transformations
Catalysis offers efficient and atom-economical routes to complex molecules. Organometallic and transition metal catalysis, in particular, have enabled the development of novel transformations for the synthesis and functionalization of tetrahydropyran rings.
Organometallic catalysis involves the use of complexes containing metal-carbon bonds to catalyze organic reactions. nih.govbdu.ac.in Copper-catalyzed asymmetric allylic alkylation (AAA) has proven to be a powerful method for the enantioselective formation of C-C bonds. researchgate.net This reaction has been successfully applied to the alkylation of racemic 3,6-dihydro-2H-pyrans using alkylzirconium species. beilstein-journals.orgdoaj.org While yields can be modest, respectable levels of enantioselectivity (up to 93% ee) have been achieved, demonstrating the potential of this method for constructing chiral dihydropyran precursors that can be further elaborated into tetrahydropyran-2-ones. beilstein-journals.orgdoaj.orgbeilstein-journals.org The choice of copper source, solvent, and chiral ligand is critical for achieving high enantioselectivity. beilstein-journals.org Highly enantioselective Cu-catalyzed AAA of racemic inert cyclic allylic ethers has also been accomplished using Grignard reagents, expanding the scope of applicable substrates. nih.gov
Table 2: Selected Results for Copper-Catalyzed Asymmetric Allylic Alkylation of Dihydropyrans
| Copper Source | Ligand | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |
| CuOTf | Ligand G | 3,6-dihydro-2H-pyran-3-yl diethyl phosphate | 12 | 83 |
| Cu(OTf)₂ | (S,S,S)-L1 | 3-methylcyclohexene | 70 | 48 |
| CuBr·SMe₂ | Ligand L2 | Racemic inert cyclic allylic ethers | High | High |
Data sourced from references beilstein-journals.orgnih.gov.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. organic-chemistry.org In the context of tetrahydropyran synthesis, palladium-catalyzed strategies have been developed to construct the heterocyclic ring with high stereocontrol. One such method is an oxidative Heck redox-relay strategy for the synthesis of functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.orgnih.gov This reaction proceeds with excellent selectivity in a single step. acs.orgnih.gov Another powerful approach is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols, which provides a diastereoselective route to 2,6-cis-tetrahydropyranyl acetic acids. researchgate.net Palladium-catalyzed [4+2] cycloaddition reactions also serve as an efficient strategy for accessing tetrahydropyran derivatives. researchgate.net
Reaction Mechanisms and Chemical Transformations of 4,4 Dimethyltetrahydro 2h Pyran 2 One
Mechanistic Organic Chemistry of the Tetrahydropyran-2-one Lactone Ring
The tetrahydropyran-2-one ring, a δ-lactone, is a cyclic ester. The core reactivity of this structure is centered on the ester functional group. The carbonyl carbon (C2) is electrophilic due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effect of the adjacent endocyclic oxygen atom. Consequently, this site is susceptible to attack by a wide range of nucleophiles.
A general mechanistic pathway for reactions at the lactone carbonyl involves the nucleophilic acyl substitution. The key steps are:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a negatively charged tetrahedral intermediate.
Ring Cleavage: The tetrahedral intermediate is unstable and collapses. To reform the carbonyl double bond, the endocyclic carbon-oxygen single bond breaks, leading to the opening of the lactone ring.
This fundamental mechanism underpins most of the transformations discussed below, including hydrolysis, aminolysis, and reduction. The stability of the six-membered ring of δ-valerolactone derivatives is greater than that of smaller, more strained lactones like β-propiolactone, but ring-opening is readily achieved under appropriate acidic, basic, or catalytic conditions. chemicalforums.comresearchgate.net
Ring-Opening Reactions of 4,4-Dimethyltetrahydro-2H-pyran-2-one
While specific studies on this compound are limited, its reactivity can be confidently inferred from its parent compound, δ-valerolactone (DVL). The most significant ring-opening reaction for this class of molecules is Ring-Opening Polymerization (ROP), which produces aliphatic polyesters. rsc.orgfiveable.me This process is of considerable interest for producing biocompatible and biodegradable polymers. fiveable.me
The ROP of δ-lactones can be initiated through various mechanisms, including cationic, anionic, coordination, and zwitterionic pathways. researchgate.net
Cationic ROP: An acid or cationic initiator activates the monomer, making it more susceptible to nucleophilic attack by another monomer or an initiator like an alcohol. acs.org
Zwitterionic ROP: Initiated by nucleophiles like N-heterocyclic carbenes (NHCs), this process involves the nucleophilic attack of the NHC on the lactone to form a zwitterionic tetrahedral intermediate. acs.orgacs.org This intermediate then ring-opens to generate a reactive zwitterion that propagates the polymerization, ultimately leading to cyclic polyesters. acs.orgrsc.org
Coordination-Insertion ROP: This is a common method using metal-based catalysts (e.g., tin, zinc, uranium complexes). The mechanism involves the coordination of the lactone to the metal center, followed by insertion into a metal-alkoxide bond, which propagates the polymer chain. mdpi.com
The gem-dimethyl group at the C4 position of this compound is not expected to alter these fundamental reaction pathways, though it may influence the kinetics of polymerization and the physical properties (e.g., crystallinity, thermal stability) of the resulting polyester.
| Mechanism Type | Typical Catalyst/Initiator | Key Mechanistic Feature | Resulting Polymer Topology |
|---|---|---|---|
| Cationic | Triflylimide (HNTf2) / Alcohol | Activation of the monomer by a proton or cation, followed by nucleophilic attack. acs.org | Linear |
| Zwitterionic | N-Heterocyclic Carbenes (NHCs) | Nucleophilic attack by NHC forms a zwitterionic intermediate that propagates. acs.orgacs.org | Cyclic |
| Coordination | Metal Alkoxides (e.g., Sn(Oct)2, Zn complexes) | Coordination of monomer to metal center, followed by insertion into metal-ligand bond. mdpi.com | Linear or Cyclic |
| Enzymatic | Lipases / Esterases | Enzyme-catalyzed transesterification. researchgate.net | Linear |
Functional Group Interconversions on this compound Derivatives
The ester functionality of the lactone ring can be converted into other functional groups through standard organic transformations. These reactions all proceed via the ring-opening of the lactone.
Like any ester, the lactone ring of this compound can be hydrolyzed under acidic or basic conditions to yield a hydroxy carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon for nucleophilic attack by water. Subsequent proton transfers and cleavage of the endocyclic C-O bond open the ring to form 5-hydroxy-4,4-dimethylpentanoic acid. chemicalforums.comresearchgate.net The reaction is an equilibrium, and excess water is needed to drive it to completion, as the hydroxy acid can cyclize back to the lactone under acidic conditions. chemicalforums.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses, opening the ring to yield the carboxylate salt of 5-hydroxy-4,4-dimethylpentanoic acid. An acidic workup is required to protonate the carboxylate and obtain the final hydroxy acid. This reaction is effectively irreversible.
Aminolysis involves the reaction of the lactone with an amine (primary or secondary) to form a hydroxy amide. The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile. acs.orgresearchgate.net The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. This intermediate then undergoes proton transfer and collapses to cleave the ring, yielding an N-substituted 5-hydroxy-4,4-dimethylpentanamide. The reaction is often catalyzed by weak bases. acs.org
The ester group of a lactone can be reduced to a diol using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or lactones.
The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻).
The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to open the ring, yielding an intermediate aldehyde (coordinated to an aluminum species). youtube.comyoutube.com
This aldehyde is highly reactive towards the remaining LiAlH₄ and is immediately reduced by a second hydride ion in a standard carbonyl reduction.
An aqueous acidic workup protonates the resulting alkoxides to give the final diol product. youtube.com
For this compound, this reaction yields 4,4-dimethylpentane-1,5-diol. reddit.com
| Reaction | Reagent(s) | Product of this compound | General Mechanism |
|---|---|---|---|
| Hydrolysis | H3O+ or 1. NaOH, 2. H3O+ | 5-hydroxy-4,4-dimethylpentanoic acid | Nucleophilic acyl substitution by water. chemicalforums.com |
| Aminolysis | RNH2 or R2NH | N-substituted 5-hydroxy-4,4-dimethylpentanamide | Nucleophilic acyl substitution by an amine. acs.org |
| Reduction | 1. LiAlH4, 2. H3O+ | 4,4-dimethylpentane-1,5-diol | Two sequential nucleophilic additions by hydride (H⁻). masterorganicchemistry.comyoutube.com |
Photochemical and Thermal Reactions of this compound and Analogues
The photochemical and thermal reactions of saturated δ-lactones like this compound are primarily dictated by the chemistry of the ester group and the stability of the six-membered ring. While specific studies on the title compound are limited, the behavior of analogous ketones, esters, and other lactones provides significant insight into potential reaction pathways.
Photochemical Reactions The photochemistry of carbonyl compounds is dominated by Norrish Type I and Type II reactions, which occur upon excitation of the carbonyl group, typically from an n→π* transition. scispace.com
Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon bond (the bond adjacent to the carbonyl group) to generate a diradical intermediate. wikipedia.orgchem-station.com For a δ-lactone like this compound, two possible α-cleavage pathways exist: cleavage of the C1-C2 bond or the C1-O bond. Cleavage of the C1-O bond would lead to an acyl-alkoxy diradical. This diradical could then undergo decarbonylation (loss of CO) or other rearrangements. The stability of the resulting radical fragments is a key factor in determining the favorability of this pathway. wikipedia.org
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,5-diradical through a six-membered transition state. wikipedia.orgchem-station.com In this compound, the hydrogens on the C4 carbon are γ-hydrogens. However, the presence of two methyl groups at the C4 position means there are no hydrogens on that carbon to be abstracted. The hydrogens on the C5 carbon are δ-hydrogens and would be accessible for abstraction. Intramolecular hydrogen abstraction from the C5 position would lead to a 1,6-diradical, which could then cyclize to form a bicyclic product or undergo cleavage.
While these reactions are well-established for ketones and aldehydes, their application to lactones is less common and often requires high-energy UV irradiation. The ester functionality is generally less photoreactive than the ketone functionality.
Thermal Reactions The thermal stability of lactones is a critical aspect of their chemistry. Studies on various lactones show that thermal degradation often begins at temperatures between 90°C and 200°C, with complete decomposition by around 310°C. nih.gov The primary thermal reaction for polyesters derived from δ-lactones is depolymerization. Poly(δ-valerolactone), the polymer of the parent analogue, readily depolymerizes back to the monomeric lactone at temperatures exceeding 200°C. researchgate.net This indicates that the lactone ring itself possesses considerable thermal stability, with the equilibrium favoring the ring structure at lower temperatures.
The thermal stability of polymers derived from substituted δ-lactones has been investigated using thermogravimetric analysis (TGA). The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, provides a measure of thermal stability.
| Polymer/Analogue | Decomposition Temp. (Td, 5% loss) | Max. Decomposition Rate Temp. (Tmax) |
| Poly(α-methylene-δ-valerolactone) | 307 °C | 359 °C |
| Poly(δ-valerolactone) (High Mn) | 338 °C | 393 °C |
| Poly(α-methylene-δ-valerolactone-co-δ-valerolactone) | 327 °C | 401 °C |
This table is based on data for polymers of δ-valerolactone analogues. nih.gov
These data show that polymers of δ-lactones are stable to over 300°C, suggesting the monomeric lactones themselves are also thermally robust under non-reactive conditions. Thermal decomposition, when it occurs, likely proceeds through mechanisms involving ring-opening followed by fragmentation or elimination reactions, particularly at very high temperatures or in the presence of catalysts.
Investigation of Solvent Effects on Reaction Kinetics and Selectivity
The solvent in which a reaction is conducted can profoundly influence its rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states. For reactions involving lactones, such as hydrolysis, aminolysis, or ring-opening polymerization, solvent effects are critical in controlling kinetics and selectivity.
The influence of the solvent on reaction rates can be understood by considering its effect on the Gibbs free energy of activation (ΔG‡). Solvents can alter the activation energy by differentially solvating the ground state of the reactants and the transition state. chemrxiv.org For instance, a polar solvent will preferentially stabilize a polar transition state more than a less polar ground state, thereby accelerating the reaction. semanticscholar.org
A key reaction for studying these effects is the hydrolysis of lactones. The mechanism of hydrolysis is sensitive to the surrounding medium. Studies on β-lactones in binary mixtures of water and an organic co-solvent like dioxane demonstrate that the reaction rate is highly dependent on the solvent composition. As the percentage of the organic, less polar co-solvent (dioxane) increases, the rate of hydrolysis decreases. researchgate.net This is because the transition state for hydrolysis is more polar than the reactants (lactone and water/hydroxide), and it is less effectively stabilized in a less polar medium. This leads to an increase in the activation energy.
| % Dioxane in Water | ΔH‡ (kJ/mol) for β-propiolactone | ΔS‡ (J/mol·K) for β-propiolactone | ΔH‡ (kJ/mol) for β-butyrolactone | ΔS‡ (J/mol·K) for β-butyrolactone |
| 0 | 66.9 | -84 | 74.4 | -71 |
| 10 | 66.0 | -88 | 73.1 | -75 |
| 20 | 64.8 | -94 | 71.5 | -82 |
| 30 | 63.1 | -101 | 69.4 | -90 |
| 40 | 60.6 | -111 | 66.5 | -101 |
| 50 | 57.7 | -122 | 62.7 | -114 |
| 60 | 54.3 | -135 | 58.5 | -128 |
This table presents activation parameters for the hydrolysis of β-lactone analogues in varying solvent mixtures, illustrating the kinetic effects of solvent composition. researchgate.net
Protic solvents, like water and alcohols, can also participate directly in the reaction mechanism by forming hydrogen bonds with the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Aprotic polar solvents, such as DMSO or DMF, can also influence rates by solvating cations (in base-catalyzed reactions) and influencing the polarity of the transition state. Therefore, both the selectivity and the rate of reactions involving this compound can be significantly tuned by the choice of solvent.
Spectroscopic Characterization and Advanced Analytical Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation of 4,4-Dimethyltetrahydro-2H-pyran-2-one
Spectroscopic methods are indispensable for confirming the identity and structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon and proton environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the two non-equivalent methylene (B1212753) groups and the gem-dimethyl group.
The two protons on C5 (adjacent to the oxygen atom) would appear as a triplet at approximately 4.3 ppm.
The protons on C3 would likely appear as a triplet around 2.5 ppm.
The methylene protons on C2, adjacent to the carbonyl group, are expected to resonate as a singlet at around 2.4 ppm.
The six protons of the two methyl groups at the C4 position would produce a sharp singlet at approximately 1.1 ppm.
In the case of the derivative 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one , the methyl groups are reported to be non-equivalent, a phenomenon attributed to the lactone structure. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five signals are anticipated.
For the derivative 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one , the experimental chemical shifts have been reported as follows: researchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (C14) | 171.92 |
| Phenyl C (C1, C7) | 144.86 |
| Phenyl C (C3,C5,C9,C11) | 128.56 |
| Phenyl C (C4, C10) | 127.45 |
| Phenyl C (C2,C6,C8,C12) | 125.37 |
| C-O (C13) | 86.79 |
| CH₂ (C15) | 46.55 |
| C(CH₃)₂ (C16) | 44.02 |
| CH₃ (C19) | 28.56 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₂O₂.
The theoretical exact mass can be calculated as follows:
Carbon: 7 x 12.000000 = 84.000000
Hydrogen: 12 x 1.007825 = 12.093900
Oxygen: 2 x 15.994915 = 31.989830
Total (Monoisotopic Mass): 128.083730 Da
An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental formula of the compound.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic "fingerprint" and are particularly useful for identifying functional groups.
For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching vibration. As a saturated six-membered lactone (delta-lactone), this peak is expected to appear in the range of 1735-1750 cm⁻¹. Other significant vibrations include C-O stretching and C-H bending and stretching modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
| C=O Stretch (Lactone) | 1735-1750 | Strong |
| C-O Stretch | 1050-1250 | Strong |
| CH₂ Bend | 1450-1470 | Medium |
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. While this compound is likely an oil or low-melting solid at room temperature, the crystal structure of its solid derivative, 4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one , has been determined. researchgate.net
This analysis confirmed the lactone structure and provided precise bond lengths and angles for the heterocyclic ring. The study revealed that the compound crystallizes in the P2₁/c space group. researchgate.net
Crystallographic Data for 4,4-Dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one: researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight | 280.4 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.207(2) |
| b (Å) | 8.168(1) |
| c (Å) | 16.896(3) |
| β (°) | 90.05(1) |
| Volume (ų) | 1546.7(3) |
| Z | 4 |
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating this compound from reaction mixtures, verifying its purity, and quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable.
In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Typical RP-HPLC Parameters for Lactone Analysis:
| Parameter | Description |
| Column | C18 (Octadecylsilane), 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (B52724) and Water |
| Additives | Small amounts of acid (e.g., formic acid, phosphoric acid) may be added to improve peak shape |
| Detection | UV detection (at a low wavelength, e.g., 210 nm, due to the lack of a strong chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Flow Rate | ~1.0 mL/min |
This method allows for the effective separation of the lactone from starting materials, byproducts, and impurities, ensuring accurate assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of lactones such as this compound, GC-MS offers high resolution and sensitivity. While specific research detailing the GC-MS analysis of this compound is not extensively available in publicly accessible literature, general methodologies for analogous lactones can provide a foundational understanding.
Typically, the analysis would involve a gas chromatograph equipped with a capillary column, often with a stationary phase like those containing polyethylene (B3416737) glycol (e.g., DB-WAX) or polysiloxanes, which are chosen for their ability to resolve polar compounds. The oven temperature program is a critical parameter that is optimized to ensure the separation of the analyte from other components in a mixture. A programmed temperature gradient, for instance, might start at a lower temperature and gradually increase to facilitate the elution of compounds with varying boiling points.
Following separation in the gas chromatograph, the analyte enters the mass spectrometer. In the mass spectrometer, the molecules are ionized, commonly through electron impact (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the identification of the compound. For lactones, characteristic fragment ions are often observed, which can aid in their structural elucidation. A doctoral thesis from the Jan Kochanowski University in Kielce mentions the synthesis and characterization of this compound, indicating that such characterization would likely have involved techniques including mass spectrometry to confirm the compound's structure. ujk.edu.pl However, the detailed parameters of such an analysis are not provided.
A study on the analysis of delta-valerolactone, the parent compound of this compound, utilized GC-MS and reported that lower injection port temperatures might be favorable for thermally labile lactones to prevent degradation. scispace.compnnl.govunt.edu This suggests that thermal stability would be a key consideration in developing a robust GC-MS method for its dimethylated analogue.
Table 1: Illustrative GC-MS Parameters for Lactone Analysis
| Parameter | Typical Setting |
| Column | DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Injector Temperature | 200-250 °C (optimization may be required) |
| Oven Program | Initial temp. 50-70 °C, ramp 5-10 °C/min to 220-240 °C |
| MS Ionization | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-350 |
Note: This table represents typical parameters for the analysis of lactones and is not based on a specific validated method for this compound due to a lack of available data.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). This technique is particularly well-suited for the analysis of a wide range of compounds, including isomers.
Specific UPLC methodologies for the analysis of this compound are not readily found in the scientific literature. However, the principles of UPLC can be applied to develop such a method. A reversed-phase UPLC system would likely be employed, using a C18 or similar column chemistry. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acid additive like formic acid to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
A gradient elution, where the proportion of the organic solvent is increased over time, would be common to ensure the timely elution of the compound of interest while maintaining good resolution from any impurities. Detection could be achieved using a photodiode array (PDA) detector if the molecule possesses a suitable chromophore, or more universally, with a mass spectrometer (UPLC-MS). UPLC-MS provides the dual benefit of high-resolution separation and mass-based identification and quantification.
While a detailed, validated UPLC method for this compound is not available, a study on phenyl-γ-valerolactone metabolites provides an example of a UPLC-MS/MS method for a different class of lactones. unipr.it This study highlights the use of a C18 column with a formic acid-modified mobile phase of water and acetonitrile, demonstrating a common approach for lactone analysis that could be adapted for this compound.
Table 2: General UPLC Parameters for the Analysis of Small Organic Molecules
| Parameter | General Setting |
| Column | Acquity UPLC BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3-0.6 mL/min |
| Column Temperature | 30-50 °C |
| Injection Volume | 1-5 µL |
| Detection | PDA or Mass Spectrometry (e.g., ESI-MS) |
Note: This table provides a general framework for developing a UPLC method for a small organic molecule like this compound and is not based on a specific published method for this compound.
Computational and Theoretical Chemistry Studies
Quantum-Chemical Investigations of Pyranone Structures
Quantum-chemical methods are fundamental to predicting the geometric and energetic properties of molecules.
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and energy. For a given molecule, DFT calculations are used to find the lowest energy arrangement of its atoms, known as the optimized structure. This process also provides crucial energetic data, such as the total energy of the molecule, which is indicative of its stability. While DFT studies have been performed on numerous pyranone derivatives to explore their structural stability and reaction mechanisms, specific data tables detailing optimized bond lengths, bond angles, and energetic properties for 4,4-dimethyltetrahydro-2H-pyran-2-one are absent from current scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a way to observe the movement of atoms and molecules over time, offering a dynamic picture of a compound's behavior. matlantis.com These simulations are particularly valuable for conformational analysis, revealing how a molecule flexes and changes shape. Such information is critical for understanding how a molecule might interact with other molecules or its environment. For flexible ring systems like tetrahydropyrans, MD simulations can identify the most stable conformations and the energy barriers between them. However, there are no specific MD simulation studies reported in the literature that focus on the conformational landscape of this compound.
Electronic Structure Analysis
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com Without specific DFT calculations for this compound, a quantitative analysis of its HOMO-LUMO energies and the resulting energy gap is not possible.
Reactivity Descriptors (e.g., chemical potential, electrophilicity index)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index helps to quantify the ability of a molecule to accept electrons. thaiscience.info The absence of foundational HOMO and LUMO energy calculations for this compound means that these important reactivity descriptors have not been determined.
Conformational Analysis of this compound and its Derivatives
The tetrahydropyran (B127337) ring is known to adopt various conformations, with the chair form typically being the most stable. The presence of substituents, such as the gem-dimethyl group at the C4 position in this compound, can influence the conformational preferences and the energy barriers for ring inversion. Theoretical calculations on the parent tetrahydro-2H-pyran have established the relative energies of its chair, boat, and twist conformers. researchgate.net However, a detailed conformational analysis, supported by computational data, that specifically addresses the influence of the 4,4-dimethyl substitution and the lactone functionality on the ring's geometry in this compound is not available.
Tautomerism Studies in Related Pyranone Systems
While specific computational tautomerism studies on this compound are not extensively detailed in the literature, theoretical investigations into related pyranone and other heterocyclic systems provide significant insights into the potential tautomeric equilibria. These studies utilize computational chemistry to predict the relative stabilities of tautomers and understand the factors influencing their interconversion.
Tautomerism in pyranone-like structures can manifest in several forms, including the common keto-enol tautomerism and more complex ring-chain tautomerism. researchgate.netbrynmawr.edu Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these phenomena. researchgate.netnih.gov For instance, studies on 2-imino-2H-pyran derivatives have employed the DFT B3LYP/aug-cc-pVDZ method to analyze their ring-chain tautomerism. researchgate.net Similarly, investigations into the tautomerism of compounds like edaravone and isoxazolone have used the hybrid DFT method B3LYP with basis sets like 6-31++G(2d,2p) to determine the most stable tautomeric forms. nih.gov
Several key factors have been identified through these computational models that govern the position of the tautomeric equilibrium.
Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing different tautomers. The Polarizable Continuum Model (PCM) is often used in calculations to simulate the bulk solvent medium. researchgate.netnih.gov In a study on edaravone analogues, calculations showed that the energy differences between tautomers decreased in polar media. nih.gov For example, the energy difference for the N-H tautomer of edaravone 2 was 3.44 kcal/mol in chloroform (a nonpolar solvent) and decreased to 2.64 kcal/mol in water (a polar solvent). nih.gov Another study on pyranopterin model complexes found that solvents with higher polarity parameters and a greater ability to form hydrogen bonds tend to favor the cyclized pyran tautomer. brynmawr.edu
Substituent Effects: The nature and position of substituent groups on the heterocyclic ring can significantly influence tautomer stability. Computational studies on 2- and 4-pyridones, which are nitrogen analogues of pyranones, demonstrated that the tautomeric equilibrium can be modulated by the inductive and resonance effects of substituents such as -Cl, -F, -NH2, and -NO2. rsc.org In pyrazolone systems, it was found that bulky substituents at position 3 increased the energy differences required for tautomerization. nih.gov
Intramolecular Interactions and Aromaticity: The relative stability of tautomers is also dictated by internal structural features. Intramolecular hydrogen bonding can be a powerful stabilizing force, often favoring the enol form in systems where such a bond can form. nih.govlibretexts.orgpearson.com Furthermore, a gain in aromaticity can be a significant driving force for tautomerization. rsc.orgbohrium.com In the case of 4-pyridone, computational analysis revealed that tautomerization to the lactim form results in a substantial gain in aromaticity, making it the dominant form. rsc.orgbohrium.com
The research findings from related systems indicate that the most stable tautomer is a result of a delicate balance between the intrinsic stability of the molecule and external factors like the solvent.
Research Data on Tautomer Energy Differences
The following table presents calculated data from a theoretical study on edaravone, a pyrazolone derivative, showing the influence of solvent polarity on the relative energy differences for its N-H and O-H tautomers.
| Tautomer | Solvent | Relative Energy Difference (kcal/mol) |
|---|---|---|
| Edaravone 2 (N-H) | Chloroform | 3.44 |
| Edaravone 2 (O-H) | Chloroform | 6.68 |
| Edaravone 2 (N-H) | Ethanol (B145695) | 2.77 |
| Edaravone 2 (O-H) | Ethanol | 6.68 |
| Edaravone 2 (N-H) | Water | 2.64 |
| Edaravone 2 (O-H) | Water | 6.67 |
Synthetic Applications of 4,4 Dimethyltetrahydro 2h Pyran 2 One and Its Derivatives As Building Blocks
Utilization in the Construction of Complex Organic Molecules
The tetrahydropyran-2-one moiety is a prevalent structural motif in a multitude of biologically active natural products. researchgate.netnih.govnih.govrsc.org The strategic incorporation of gem-dimethyl substitution at the C4 position offers a unique handle for controlling stereochemistry and influencing molecular conformation. This substitution pattern can be particularly advantageous in the synthesis of complex molecules where precise spatial arrangement of functional groups is paramount for biological activity.
One notable example is the stereoselective synthesis of (S)-(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one. researchgate.neted.ac.uk This synthesis highlights the utility of the 4,4-dimethyl substituted lactone in creating chiral structures with potential applications in medicinal chemistry and materials science. The phenyl group at the C6 position further expands the potential for functionalization and incorporation into larger, more complex molecular frameworks.
While direct total syntheses of complex natural products originating from 4,4-dimethyltetrahydro-2H-pyran-2-one are not extensively documented, the principles of using substituted pyranones as chiral synthons are well-established. nih.govnih.gov These lactones can serve as precursors to key fragments that are later assembled into the final complex target molecule. The gem-dimethyl group can act as a stereodirecting element or a conformational lock, guiding the stereochemical outcome of subsequent reactions.
Table 1: Examples of Complex Molecule Synthesis Utilizing Tetrahydropyran-2-one Scaffolds
| Precursor | Synthetic Target Class | Key Transformations |
|---|---|---|
| (S)-(-)-4,4-Dimethyl-6-phenyl-tetrahydro-pyran-2-one | Chiral Phenyl-substituted Heterocycles | Stereoselective reduction |
| Substituted δ-Valerolactones | Polyketide Natural Products | Aldol reactions, olefination, cyclization |
| Chiral Dihydropyranones | Macrolide Antibiotics | Glycosylation, macrolactonization |
Applications in Polymer Chemistry
The strained lactone ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP), a powerful method for the synthesis of aliphatic polyesters. These polyesters are of significant interest due to their biocompatibility and biodegradability, making them attractive for various biomedical and environmental applications.
Extensive research has been conducted on the ROP of δ-valerolactone and its substituted derivatives, providing valuable insights into the expected polymerization behavior of this compound. rsc.orgresearchgate.netrsc.org Various catalytic systems, including organocatalysts and metal-based catalysts, have been effectively employed to control the polymerization process, yielding polyesters with predictable molecular weights and narrow molecular weight distributions. rsc.orgmdpi.com The presence of the gem-dimethyl group at the C4 position is anticipated to influence the polymerization kinetics and the thermal and mechanical properties of the resulting polymer. For instance, studies on β-methyl-δ-valerolactone have demonstrated the production of well-defined polymers. google.com
The ROP of δ-valerolactone can be initiated by various species, including alcohols, amines, and water, and can proceed through different mechanisms such as cationic, anionic, or coordination-insertion pathways. nih.gov The choice of initiator and catalyst is crucial in determining the polymer's architecture and end-group functionality.
The versatility of ROP allows for the synthesis of polymers with tailored architectures, such as block copolymers. rsc.org By sequentially adding different lactone monomers, or a lactone and another type of monomer, block copolymers with distinct segments can be prepared. For example, amphiphilic diblock copolymers of methoxy (B1213986) poly(ethylene glycol) and poly(δ-valerolactone) have been synthesized and shown to form micelles capable of encapsulating hydrophobic drugs. nih.gov It is conceivable that this compound could be incorporated into such copolymer structures to fine-tune the properties of the hydrophobic block, potentially affecting drug loading capacity and release kinetics.
The synthesis of block copolymers containing poly(β-methyl-δ-valerolactone) blocks has been reported, highlighting the potential to create thermoplastic elastomers by combining soft poly(lactone) blocks with hard polymer blocks. google.com Similarly, the incorporation of this compound into block copolymers could lead to materials with unique thermal and mechanical properties.
Table 2: Ring-Opening Polymerization of δ-Valerolactone and Derivatives
| Monomer | Catalyst/Initiator | Polymer Architecture | Potential Application |
|---|---|---|---|
| δ-Valerolactone | Benzoheterocyclic urea/MTBD | Linear Homopolymer | Biodegradable plastics |
| ε-Caprolactone and δ-Valerolactone | ITU/YCl₃ | Block Copolymer | Drug delivery, tissue engineering |
| β-Methyl-δ-valerolactone | Triazobicyclodecene (TBD) | Block Copolymer | Thermoplastic elastomers |
| Methoxy poly(ethylene glycol) and δ-valerolactone | Metal-free cationic polymerization | Diblock Copolymer | Hydrophobic drug formulation |
Precursors for Other Heterocyclic Systems
The reactivity of the lactone ring in this compound allows for its transformation into other valuable heterocyclic structures, including cyclopropane (B1198618) and spirocyclic systems.
While the direct conversion of this compound to cyclopropane derivatives is not a widely reported transformation, general methodologies for the cyclopropanation of related systems can be considered. The Simmons-Smith reaction and other carbene-based cyclopropanation methods are powerful tools for the conversion of alkenes to cyclopropanes. nih.govwikipedia.org By introducing a double bond into the tetrahydropyran-2-one ring or an appended side chain, subsequent cyclopropanation could lead to novel cyclopropane-fused or cyclopropane-containing lactones.
Furthermore, intramolecular cyclopropanation reactions of olefinic diazo compounds, often catalyzed by transition metals, provide a route to cyclopropane-fused ring systems. rsc.orgacs.orgresearchgate.net The synthesis of cyclopropane-fused γ-lactones has been achieved through such strategies. A similar approach could potentially be adapted for the synthesis of cyclopropane-fused δ-lactones starting from appropriately functionalized derivatives of this compound.
Spirocycles are an important class of compounds with unique three-dimensional structures that are of great interest in medicinal chemistry and materials science. nih.gov The carbonyl group of the lactone in this compound serves as a key functional group for the construction of spirocyclic systems.
Methodologies for the synthesis of spirocyclic lactones often involve the cyclization of a tethered nucleophile onto the carbonyl carbon. For example, the synthesis of spirocyclic γ-butyrolactones and δ-valerolactones has been achieved from N-tosylhydrazones and boronic acids. researchgate.net Additionally, tandem reactions such as the Prins spirocyclization can be employed to construct complex spirocyclic ethers, including tetrahydrospiro[chroman-2,4′-pyran] derivatives. rsc.org These strategies suggest that with appropriate functionalization, this compound could be a valuable precursor for the synthesis of a variety of spirocyclic compounds. The gem-dimethyl group at the C4 position would be retained in the final spirocyclic structure, potentially influencing its biological activity and physical properties. The synthesis of spiro-δ-lactones has been explored in the context of steroidal compounds, further demonstrating the feasibility of constructing such systems. beilstein-journals.org
Diversification into Fused Heterocycles
The saturated nature of the this compound ring necessitates initial functionalization to introduce reactive handles for subsequent cyclization and fusion. Unlike their unsaturated counterparts, which can readily participate in cycloaddition reactions, derivatives of this saturated lactone require strategic modifications to enable the formation of fused heterocyclic frameworks.
A primary strategy involves the α-functionalization of the lactone ring. Introduction of substituents at the α-position can be achieved through various methods, such as enolate chemistry. For instance, deprotonation with a suitable base can generate an enolate that can then react with a variety of electrophiles. This initial step is crucial for installing the necessary functionality for a subsequent ring-closing reaction.
One potential pathway to fused heterocycles involves the introduction of a nucleophilic or electrophilic side chain at the α-position. For example, α-alkylation with a bifunctional reagent could set the stage for an intramolecular cyclization. Consider the reaction sequence outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | α-Bromination | N-Bromosuccinimide (NBS), cat. acid | α-Bromo-4,4-dimethyltetrahydro-2H-pyran-2-one |
| 2 | Nucleophilic Substitution | e.g., Sodium azide (B81097) (NaN₃) | α-Azido-4,4-dimethyltetrahydro-2H-pyran-2-one |
| 3 | Reduction and Cyclization | e.g., H₂, Pd/C; or PPh₃, H₂O (Staudinger reaction) followed by heating | Fused lactam |
This hypothetical sequence illustrates how initial functionalization can pave the way for the construction of a fused nitrogen-containing heterocycle. The specific nature of the fused ring would depend on the choice of the bifunctional reagent used in the alkylation or acylation step.
Another conceptual approach involves a ring-opening and subsequent recyclization strategy. The lactone can be opened by a nucleophile that also contains a second reactive site. This intermediate can then undergo an intramolecular reaction to form a new, fused heterocyclic system. For instance, reaction with a hydrazine (B178648) derivative could lead to a pyridazinone-fused system after initial ring opening to a hydroxy hydrazide followed by cyclization and dehydration.
Furthermore, the introduction of unsaturation into the tetrahydropyran-2-one ring, for example, through selenoxide elimination or other dehydrogenation methods, would yield a 5,6-dihydro-2H-pyran-2-one derivative. This unsaturated lactone could then serve as a dienophile or be otherwise functionalized across the double bond to facilitate the construction of fused rings.
While specific examples detailing the use of this compound in the synthesis of fused heterocycles are not extensively documented in the literature, these proposed synthetic strategies are based on well-established principles of heterocyclic chemistry and the known reactivity of δ-lactones. The gem-dimethyl group at the 4-position can be expected to influence the stereochemical outcome of these reactions by sterically directing the approach of reagents.
Structure-Activity Relationship (SAR) Studies (excluding biological activity correlations)
The study of the relationship between the chemical structure of a molecule and its physicochemical properties is fundamental in chemical design. For derivatives of this compound, understanding how structural modifications impact properties such as lipophilicity, steric hindrance, and electronic distribution is crucial for their application as building blocks in synthesis. This section focuses on these non-biological structure-property relationships.
The defining feature of the parent compound is the gem-dimethyl group at the 4-position. This substitution has a significant impact on the conformation of the tetrahydropyran-2-one ring. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of these two methyl groups on the same carbon atom can influence the intramolecular cyclization rates and the stability of the ring system by altering bond angles and reducing conformational flexibility.
A systematic investigation into the structure-property relationships of derivatives of this compound would involve modifying different parts of the molecule and observing the effect on key physicochemical parameters. The following table outlines a hypothetical analysis of such modifications:
| Modification Site | Structural Change | Expected Impact on Physicochemical Properties |
| α-Position | Introduction of a hydroxyl group | Increased polarity and hydrogen bonding capability. |
| Introduction of an alkyl chain | Increased lipophilicity and steric bulk. | |
| Introduction of an aromatic ring | Increased lipophilicity and potential for π-π stacking interactions. | |
| β-Position | Introduction of a fluorine atom | Increased polarity and potential for altered electronic properties of the lactone carbonyl. |
| γ-Position (C4) | Replacement of one methyl group with a larger alkyl group | Increased steric hindrance and potential for altered ring conformation. |
| Replacement of both methyl groups with a spirocyclic ring | Significant increase in rigidity and defined three-dimensional shape. | |
| δ-Position | Introduction of a substituent | Potential to influence the stability of the lactone and its susceptibility to ring-opening. |
This theoretical framework allows for the rational design of derivatives with tailored properties. For example, increasing lipophilicity by adding alkyl or aryl groups could be desirable for applications where solubility in nonpolar solvents is important. Conversely, introducing polar functional groups like hydroxyls or amides would enhance solubility in polar media.
The electronic nature of the substituents will also play a crucial role. Electron-withdrawing groups introduced near the lactone carbonyl group can increase its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity.
In the context of using these compounds as synthetic building blocks, the steric hindrance imparted by the gem-dimethyl group and other substituents is a critical factor. This steric bulk can be exploited to achieve diastereoselectivity in subsequent reactions, as it can effectively shield one face of the molecule, directing the approach of reagents to the less hindered face.
Q & A
Q. What are the established synthetic routes for 4,4-dimethyltetrahydro-2H-pyran-2-one, and what key reaction conditions are required for optimal yield?
- Methodological Answer : A four-component reaction protocol involving cyclic 1,3-diketones, arylamines, acetylenedicarboxylates, and aldehydes can be adapted for synthesizing pyran derivatives. For example, cyclic diketones react with aldehydes under acidic or basic conditions to form tetrahydropyranone scaffolds . Catalytic methods, such as copper(II)–bisphosphine-catalyzed oligomerization, have been used for diastereoselective synthesis of substituted tetrahydropyrans, suggesting that similar conditions (e.g., L3 ligands, anhydrous solvents) may optimize yields for 4,4-dimethyl derivatives . Key purification steps include column chromatography and recrystallization, with reaction monitoring via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The methyl groups at C4 will appear as a singlet (δ ~1.2–1.4 ppm), while the pyranone ring protons (e.g., H3 and H5) show distinct coupling patterns (e.g., H3 as a triplet due to vicinal coupling with H2 and H4) .
- ¹³C NMR : The carbonyl carbon (C2) resonates at δ ~170–175 ppm, and quaternary carbons (C4) appear at δ ~35–40 ppm.
- MS (EI/CI) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO from the lactone ring) confirm the molecular formula and substituent positions .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer : Pyranones are generally stable under inert atmospheres (N₂/Ar) but may hydrolyze in acidic/basic conditions. Storage at 2–8°C in amber vials minimizes photodegradation. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent ring-opening reactions . Stability tests under varying pH and temperature (via accelerated degradation studies) are recommended for long-term storage protocols.
Advanced Research Questions
Q. What strategies can be employed to achieve diastereoselective synthesis of substituted this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., copper(II)–bisphosphine complexes) enable stereocontrol during cyclization. For example, L3 ligands promote axial chirality in pyran derivatives, yielding >90% diastereomeric excess in some cases . Asymmetric organocatalysis (e.g., proline derivatives) or enzymatic resolution (e.g., lipases) can further enhance selectivity. Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .
Q. How does the steric effect of the 4,4-dimethyl groups influence the reactivity of the pyranone ring in nucleophilic addition reactions?
- Methodological Answer : The 4,4-dimethyl substituents create steric hindrance, reducing accessibility to the carbonyl carbon (C2). Kinetic studies show slower nucleophilic attack (e.g., Grignard reagents) compared to non-methylated analogs. However, bulky nucleophiles (e.g., tert-butylamines) exhibit enhanced regioselectivity due to steric steering . Solvent effects (e.g., polar aprotic solvents like DMF) can mitigate steric limitations by stabilizing transition states.
Q. What computational tools are effective for predicting the physicochemical properties and bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates conformational flexibility and solvent interactions (e.g., water/lipid bilayer permeability).
- Docking Studies (AutoDock Vina) : Predicts binding affinities to biological targets (e.g., enzymes or receptors) using crystal structures from databases like PDB .
- QSAR Models : Correlate substituent effects (e.g., logP, molar refractivity) with bioactivity data from assays .
Application-Oriented Questions
Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to measure IC₅₀ values. Pre-incubate derivatives with target enzymes (e.g., COX-2 for anti-inflammatory activity) .
- Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
- ROS Scavenging Assays : Quantify antioxidant potential using DPPH or ABTS radicals, with ascorbic acid as a positive control .
Q. How can this compound be functionalized for use in drug discovery pipelines?
- Methodological Answer :
- Ring-Opening Reactions : Treat with nucleophiles (e.g., amines) to form γ-lactam analogs.
- C-H Activation : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at C6 .
- Bioconjugation : Attach PEG linkers or fluorescent tags (e.g., FITC) via esterification for targeted delivery studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
